molecular formula C18H29N3O2 B7353929 N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

货号 B7353929
分子量: 319.4 g/mol
InChI 键: IUONNAJFEBVEJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis. JNJ-26481585 has been studied for its potential therapeutic effects in cancer and other diseases.

作用机制

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes. This leads to an accumulation of acetylated histones, which can lead to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis. This compound has been shown to inhibit multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation. It has also been shown to inhibit angiogenesis and metastasis. In non-cancer cells, this compound has been shown to have anti-inflammatory effects and to induce the differentiation of neuronal cells.

实验室实验的优点和局限性

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting HDAC activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the optimal dose and treatment schedule for this compound may vary depending on the cell type and experimental conditions.

未来方向

There are several future directions for research on N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide. One area of interest is in combination therapy with other anti-cancer agents. This compound has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin. Another area of interest is in the development of more selective HDAC inhibitors. This compound inhibits multiple HDAC isoforms, which can lead to off-target effects. Selective inhibitors may have fewer side effects and be more effective in treating specific types of cancer. Finally, there is interest in studying the effects of this compound on non-cancer cells, such as immune cells and neuronal cells. These studies could lead to the development of novel therapies for inflammatory and neurological diseases.

合成方法

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis has been described in detail in scientific literature and can be carried out using standard laboratory techniques.

科学研究应用

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic effects in cancer. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. Clinical trials of this compound have been conducted in patients with solid tumors and hematological malignancies. Results from these trials have been mixed, with some showing promising anti-tumor activity and others showing limited efficacy.

属性

IUPAC Name

N-(4-methoxybutyl)-N-methyl-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-21(13-5-6-14-23-2)18(22)15-8-10-16(11-9-15)20-17-7-3-4-12-19-17/h3-4,7,12,15-16H,5-6,8-11,13-14H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUONNAJFEBVEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)C(=O)C1CCC(CC1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。